N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE is a complex organic compound with a unique structure that includes a chlorophenyl group, a trifluoromethyl group, and a cyclohepta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclohepta[d]pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine: Used in various chemical and biological studies.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields. Its trifluoromethyl group, in particular, imparts unique chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H17ClF3N3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17ClF3N3/c18-12-8-6-11(7-9-12)10-22-16-23-14-5-3-1-2-4-13(14)15(24-16)17(19,20)21/h6-9H,1-5,10H2,(H,22,23,24) |
InChI Key |
QOZXSRAFSLIMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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